1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

A structurally similar compound, 3-methylpyrazole-5-carboxylic acid, is known to be a potent and selective d-amino acid oxidase (dao) inhibitor . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of hydrogen peroxide and ammonia.

Mode of Action

Based on its structural similarity to 3-methylpyrazole-5-carboxylic acid, it may also act as an inhibitor of dao . Inhibitors typically work by binding to the active site of the enzyme, preventing the substrate from interacting with the enzyme and thus blocking the enzyme’s activity.

Biochemical Pathways

If it acts as a dao inhibitor like its structurally similar compound, it could affect the metabolism of d-amino acids . This could potentially lead to an accumulation of D-amino acids and a decrease in the production of hydrogen peroxide and ammonia, which are byproducts of the DAO-catalyzed reaction.

Result of Action

If it acts as a dao inhibitor, it could potentially protect dao cells from oxidative stress induced by d-serine , as is the case with 3-Methylpyrazole-5-carboxylic acid.

Analyse Biochimique

Biochemical Properties

1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as D-amino acid oxidase (DAO), where it acts as an inhibitor . This interaction helps protect DAO cells from oxidative stress induced by D-Serine. Additionally, the compound has been noted for its potential antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . These interactions highlight the compound’s versatility in biochemical applications.

Cellular Effects

This compound influences various cellular processes. It has been shown to protect cells from oxidative stress and prevent formalin-induced tonic pain . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it modulates these processes to maintain cellular homeostasis. Its role in inhibiting D-amino acid oxidase further underscores its importance in cellular protection mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. As an inhibitor of D-amino acid oxidase, it binds to the enzyme and prevents its activity, thereby reducing oxidative stress in cells . This inhibition is crucial for protecting cells from damage and maintaining cellular function. Additionally, the compound’s potential to modulate gene expression and enzyme activity further elucidates its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are essential factors in its long-term effects on cellular function. Studies have shown that it maintains its protective effects against oxidative stress over extended periods, highlighting its potential for long-term applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against oxidative stress and pain . At higher doses, potential toxic or adverse effects may be observed. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as D-amino acid oxidase, influencing metabolic flux and metabolite levels . The compound’s role in modulating these pathways is essential for understanding its overall impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement and localization within the cell . Understanding these interactions is vital for optimizing its therapeutic potential and ensuring its effective delivery to target sites.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and maintaining cellular homeostasis.

Méthodes De Préparation

The synthesis of 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Research has indicated that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies demonstrated that it modulated autophagy pathways in cancer cells, enhancing the efficacy of existing treatments by disrupting autophagic flux under nutrient-deprived conditions .

- Antimicrobial Properties : The compound has shown significant antimicrobial activity against various pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study: Anticancer Activity

A study investigated the antiproliferative effects of this compound derivatives on MIA PaCa-2 pancreatic cancer cells. The results indicated that these compounds increased basal autophagy while impairing autophagic flux, suggesting a novel mechanism for therapeutic exploitation.

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against several bacterial strains, revealing substantial inhibitory effects that support its use in developing new antimicrobial therapies.

Agricultural Chemistry

The compound is utilized in the formulation of agrochemicals, particularly in enhancing crop protection products. Its ability to target specific pests while minimizing environmental impact makes it valuable in sustainable agricultural practices.

Material Science Applications

In material science, this compound is employed to create advanced materials with specific chemical properties:

- Polymer Development : The unique chemical structure allows integration into polymers, enhancing their electrical conductivity and fluorescence properties.

Comparaison Avec Des Composés Similaires

1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxyl group.

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has an ethyl group instead of a benzyl group, which can affect its reactivity and applications.

3-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the benzyl group, which can influence its biological activity and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS Number: 1141-70-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

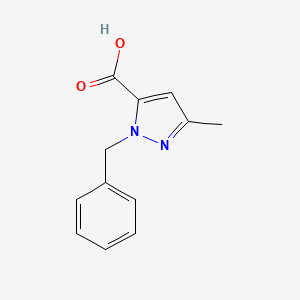

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H12N2O2

- Molecular Weight : Approximately 216.24 g/mol

- Structural Features : It contains a pyrazole ring, a benzyl group, and a carboxylic acid functional group.

This compound is primarily recognized for its role as an inhibitor of D-amino acid oxidase (DAO). This enzyme is crucial in the metabolism of D-amino acids, and inhibition can lead to significant biochemical effects:

- DAO Inhibition : The compound's structural similarity to 3-methylpyrazole-5-carboxylic acid suggests it may act similarly by binding to DAO, thereby reducing oxidative stress in cells and influencing various metabolic pathways .

Biochemical Pathways

The inhibition of DAO can lead to alterations in the levels of D-serine, a neuromodulator involved in neurotransmission. This modulation may have implications for neuroprotective strategies against conditions characterized by oxidative stress.

Antioxidant and Anti-inflammatory Effects

Research indicates that this compound exhibits protective effects against oxidative stress. In laboratory settings, it has shown the ability to mitigate formalin-induced tonic pain, suggesting potential analgesic properties .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has demonstrated:

- Cell Growth Inhibition : It has been effective against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with reported IC50 values indicating significant antiproliferative activity .

Apoptosis Induction

In cellular assays, compounds based on the pyrazole scaffold have been shown to induce apoptosis in cancer cells. For instance, at concentrations as low as 1.0 µM, morphological changes consistent with apoptosis were observed, along with enhanced caspase activity .

Study on Anticancer Activity

A study investigating the effects of pyrazole derivatives reported that compounds similar to this compound inhibited microtubule assembly at concentrations around 20 µM. This suggests potential mechanisms involving microtubule destabilization.

In Vivo Studies

Animal model studies have indicated that lower doses of this compound can provide protective effects against oxidative stress and pain without significant toxicity. The stability and long-term effects of the compound were also evaluated, showing promising results for chronic applications .

Propriétés

IUPAC Name |

2-benzyl-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-7-11(12(15)16)14(13-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJADNHRPPVETTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150655 | |

| Record name | Pyrazole-5-carboxylic acid, 1-benzyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141-70-4 | |

| Record name | Pyrazole-5-carboxylic acid, 1-benzyl-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole-5-carboxylic acid, 1-benzyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.